molecular formula C17H19NO7 B11147558 N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

Cat. No.: B11147558
M. Wt: 349.3 g/mol
InChI Key: OFVDBUYETRCEEN-UHFFFAOYSA-N
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Description

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic chemical compound of significant research interest due to its combined structural features of a methoxy-substituted coumarin derivative and the amino acid beta-alanine. This molecular architecture suggests potential for diverse research applications. The coumarin core is a privileged structure in medicinal chemistry, often associated with biological activities, while the beta-alanine moiety is a rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine) . Carnosine is a dipeptide with multifunctional properties, including acting as an intracellular pH buffer in skeletal muscle, an antioxidant, a metal ion chelator, and an anti-glycating agent . Research into beta-alanine supplementation demonstrates that elevating muscle carnosine concentrations can improve exercise performance, particularly during high-intensity activities, by enhancing the buffering of exercise-induced acidosis . Furthermore, studies indicate that beta-alanine and the subsequent increase in carnosine may support cognitive health, potentially by upregulating brain-derived neurotrophic factor (BDNF) and leveraging carnosine's neuroprotective properties . This compound is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

3-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO7/c1-9-11(8-14(19)18-5-4-15(20)21)17(22)25-13-7-10(23-2)6-12(24-3)16(9)13/h6-7H,4-5,8H2,1-3H3,(H,18,19)(H,20,21)

InChI Key

OFVDBUYETRCEEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine typically involves multiple steps. One common method starts with the synthesis of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of a phenol with a beta-keto ester in the presence of a strong acid catalyst. The resulting chromen-2-one is then subjected to methylation and methoxylation reactions to introduce the desired substituents at positions 5, 7, and 4.

The final step involves the acetylation of beta-alanine with the modified chromen-2-one. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine serves as a building block for synthesizing more complex molecules. Its distinct structure allows researchers to create diverse chemical libraries for drug discovery and development. The compound can undergo various chemical reactions, including oxidation and substitution, which are integral in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential biological activities , particularly:

  • Antioxidant Activity : Exhibits significant antioxidant properties that help mitigate oxidative stress in cells.
  • Anticancer Mechanisms : Research indicates that it can induce apoptosis in cancer cells by promoting cytochrome c release and caspase activation.

Medicine

The therapeutic potential of this compound is notable in treating various diseases:

  • Cancer Treatment : Studies suggest that coumarin derivatives may inhibit enzymes involved in cancer cell proliferation.
  • Neurological Disorders : There is ongoing research into its effects on neurodegenerative diseases such as Alzheimer's and its potential role in HIV treatment.

Perfume and Fragrance Industry

Due to its pleasant aroma and stability, this compound is utilized in the production of certain perfumes and fabric conditioners. Its unique scent profile makes it an attractive ingredient for enhancing product appeal.

Material Science

This compound has potential applications in developing self-assembling materials with specific functionalities for controlled release applications.

Anticancer Activity

A study conducted on the anticancer properties of N-[5,7-dimethoxy] derivatives demonstrated that these compounds could effectively inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

Antioxidant Properties

Research has shown that the compound exhibits strong antioxidant activity, which can protect cells from oxidative damage. This property is particularly relevant in developing supplements aimed at enhancing cellular health and longevity.

Mechanism of Action

The mechanism of action of N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine involves its interaction with various molecular targets and pathways. The chromen-2-one core structure is known to interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity for certain targets. Additionally, the acetylated beta-alanine moiety may contribute to the compound’s overall biological activity by facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Key Observations:

Structural Divergence: The target compound’s coumarin core distinguishes it from alanine-derived surfactants (e.g., DEA-COCOAMPHODIPROPIONATE) and pesticides (e.g., benalaxyl, benfuracarb), which feature aromatic or acyl groups .

Functional Implications :

  • Surfactants : DEA-COCOAMPHODIPROPIONATE’s coco acyl chains enhance hydrophobicity for surface activity, whereas the target compound’s coumarin may prioritize π-π stacking or receptor binding .
  • Pesticides : Benalaxyl and benfuracarb leverage phenylacetyl or benzofuranyl groups for fungal/enzyme targeting, suggesting the coumarin moiety could similarly interact with biological targets .
  • Antihypoxic Activity : Beta-alanine derivatives in show efficacy in methemoglobinemia; the coumarin group’s redox properties might augment such effects, though direct evidence is lacking .

Research Findings and Methodological Insights

Structural Analysis Techniques

The compound’s crystallographic refinement likely utilizes SHELXL , a program optimized for small-molecule precision, enabling accurate modeling of its methoxy and methyl substituents . Visualization via ORTEP (via WinGX suite) would highlight anisotropic displacement parameters, critical for confirming the acetyl linker’s conformation .

Biological Activity

N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine is a synthetic compound that belongs to the class of chromene derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound's molecular formula is C19H21N3O5C_{19}H_{21}N_{3}O_{5}, with a molecular weight of 401.4 g/mol. It is characterized by a chromone backbone, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H21N3O5
Molecular Weight401.4 g/mol
IUPAC NameThis compound
PurityTypically >95%

Antioxidant Properties

Research has indicated that chromene derivatives possess significant antioxidant properties. For instance, studies have demonstrated that compounds similar to this compound can scavenge free radicals effectively and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial for neurodegenerative conditions like Alzheimer's disease. Compounds with similar structures have shown IC50 values in the low micromolar range against AChE .

Anticancer Activity

N-[5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine exhibits cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated significant activity against human cancer cell lines such as MCF7 and HeLa, with IC50 values ranging from 3.35 to 16.79 μM . This suggests that the compound may play a role in cancer therapy by inducing apoptosis in malignant cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in neurotransmitter breakdown and cancer cell proliferation.
  • Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis.

Case Studies

  • Neuroprotective Study : A study evaluated the effects of similar chromene compounds on neuroprotection in a rat model of Alzheimer's disease. The results showed significant improvement in cognitive function and reduced levels of amyloid-beta plaques compared to controls .
  • Anticancer Research : In a comparative study of several chromene derivatives, N-[5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-y]acetyl-beta-alanine was found to be one of the most effective compounds against breast cancer cells, exhibiting an IC50 value lower than that of standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. How can synthetic routes for N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine be optimized for yield and purity?

  • Methodological Answer : Multi-step organic synthesis typically involves coupling the coumarin core with beta-alanine under mild conditions. Key parameters include solvent selection (e.g., ethanol or methanol), stoichiometric ratios of coupling agents (e.g., carbodiimides), and purification via recrystallization or column chromatography. Analytical techniques like HPLC and NMR are critical for monitoring intermediates and final product purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) elucidates connectivity and stereochemistry. X-ray crystallography (using SHELXL or ORTEP) provides definitive structural validation, particularly for resolving anisotropic displacement parameters .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Use standardized assays such as:

  • Antimicrobial activity : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Mechanistic studies : Fluorescence-based binding assays to identify interactions with targets like DNA topoisomerases or kinases .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Refinement with SHELXL allows modeling of thermal motion and hydrogen bonding. ORTEP visualizes anisotropic displacement ellipsoids, critical for distinguishing between positional disorder and dynamic motion. Twin refinement may be required for high-symmetry crystals .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Substituent variation : Modify methoxy/methyl groups on the coumarin core to assess steric/electronic effects.
  • Beta-alanine substitution : Replace with other amino acids (e.g., glycine, GABA) to probe binding pocket compatibility.
  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets .

Q. How should researchers address discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and metabolic stability (e.g., liver microsome assays).
  • Metabolite identification : LC-MS/MS to detect degradation products (e.g., beta-alanine cleavage via DPYD enzyme).
  • Tissue distribution studies : Radiolabel the compound and track accumulation in target organs .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time.
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at active sites (e.g., charge transfer in enzyme inhibition).
  • Free-energy calculations : Use MM-PBSA to estimate binding affinities .

Q. How does the beta-alanine moiety influence the compound’s metabolic fate?

  • Methodological Answer : Beta-alanine is catabolized via the DPYD enzyme to acetyl-CoA, a key Krebs cycle substrate. Isotope tracing (¹³C-labeled compound) can map metabolic flux in cell cultures. Inhibition studies with gimeracil (DPYD inhibitor) clarify metabolic dependencies .

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